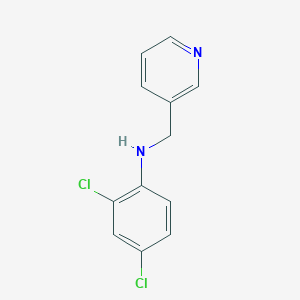

2,4-dichloro-N-(pyridin-3-ylmethyl)aniline

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 2,4-dichloroaniline with pyridine-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

2,4-dichloro-N-(pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,4-dichloro-N-(pyridin-3-ylmethyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is utilized in studies related to enzyme inhibition and protein interactions.

Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

Industry: It is employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2,4-dichloro-N-(pyridin-3-ylmethyl)aniline can be compared with similar compounds such as 2,4-dichloro-N-pyridin-3-ylmethyl-benzamide. While both compounds share structural similarities, their chemical properties and applications may differ. For instance, 2,4-dichloro-N-pyridin-3-ylmethyl-benzamide has a different molecular formula (C13H10Cl2N2O) and molecular weight (281.143 g/mol), which may influence its reactivity and use in research .

Biologische Aktivität

Introduction

2,4-Dichloro-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C₁₂H₁₀Cl₂N₂ and a molecular weight of 253.13 g/mol. It features a dichloro-substituted aniline structure, where two chlorine atoms are attached to the benzene ring at the 2 and 4 positions, and a pyridin-3-ylmethyl group is attached to the nitrogen atom of the aniline. This compound has attracted attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound enhances its reactivity and biological activity due to the presence of electron-withdrawing chlorine atoms and a pyridine ring, which is a common pharmacophore in many bioactive compounds. The compound's unique features include:

| Property | Description |

|---|---|

| Molecular Formula | C₁₂H₁₀Cl₂N₂ |

| Molecular Weight | 253.13 g/mol |

| Functional Groups | Dichloro-substituted aniline, pyridine |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and proteins. The compound may function as an inhibitor or modulator of these targets, leading to significant biochemical effects. Research indicates that it may inhibit enzymes involved in cancer progression and microbial resistance, suggesting potential applications in drug development.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its effectiveness against certain pathogens is still under investigation, but compounds with similar structures have shown promise as antibacterial agents. The compound's mechanism may involve disruption of microbial cell functions or inhibition of essential microbial enzymes.

Enzyme Inhibition

Research has shown that this compound can interact with specific enzymes, potentially inhibiting their activity. For instance, studies have explored its role in enzyme inhibition related to cancer and other diseases. The binding affinity and inhibition constants (IC50 values) for various enzymes are crucial for understanding its therapeutic potential.

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of several derivatives similar to this compound against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Some derivatives exhibited MIC values as low as 0.25–1 μg/mL, indicating strong antimicrobial activity .

- Enzyme Interaction Analysis : In another study focusing on enzyme interactions, the compound was assessed for its ability to inhibit specific cancer-related enzymes. Results showed promising inhibition profiles, suggesting that it could serve as a lead compound for further drug development.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Binding Studies : The compound effectively binds to certain proteins and enzymes, modulating their biological activity.

- Potential Side Effects : Further research is necessary to elucidate any potential side effects associated with its use in therapeutic applications.

- Synthesis and Derivatives : Ongoing studies are exploring various synthetic routes to obtain derivatives with enhanced biological activity or reduced toxicity profiles .

Eigenschaften

IUPAC Name |

2,4-dichloro-N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQDMSRGKGZQMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301324321 | |

| Record name | 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671447 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

84324-64-1 | |

| Record name | 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.